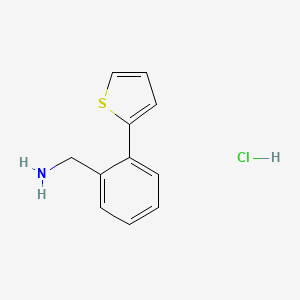

1-(2-Thien-2-ylphenyl)methanamine hydrochloride

描述

1-(2-Thien-2-ylphenyl)methanamine hydrochloride is a substituted methanamine derivative featuring a thiophene ring directly attached to a phenyl group. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in pharmaceutical and synthetic applications.

属性

IUPAC Name |

(2-thiophen-2-ylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS.ClH/c12-8-9-4-1-2-5-10(9)11-6-3-7-13-11;/h1-7H,8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLJIHGHEJAGJJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10594485 | |

| Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863991-95-1 | |

| Record name | 1-[2-(Thiophen-2-yl)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10594485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Reductive Amination Approach

A common and effective method to prepare arylmethanamines such as 1-(2-thien-2-ylphenyl)methanamine is via reductive amination of the corresponding aldehyde or ketone precursor.

- Starting material : 2-thienylphenyl aldehyde or ketone.

- Reagents : Ammonia or primary amine source, reducing agents such as sodium borohydride or sodium cyanoborohydride.

- Solvents : Typically methanol, ethanol, or tetrahydrofuran (THF).

- Conditions : Mild temperatures (0–40 °C), often under inert atmosphere.

This method allows selective formation of the primary amine with good yields and purity.

Reduction of Nitrile or Imines

Alternatively, nitrile precursors can be reduced to primary amines using catalytic hydrogenation or chemical reducing agents.

- Catalysts : Raney nickel, palladium on carbon.

- Reducing agents : Lithium aluminum hydride (LiAlH4), borane complexes.

- Conditions : Anhydrous solvents, controlled temperature.

This method is less commonly used due to harsher conditions and sensitivity of the thiophene ring.

Formation of the Hydrochloride Salt

Once the free amine is obtained, it is converted to the hydrochloride salt by treatment with hydrochloric acid:

- Procedure : Dissolve the free amine in an appropriate solvent (e.g., ethanol, diethyl ether).

- Addition : Slowly add concentrated hydrochloric acid or hydrogen chloride gas.

- Isolation : The hydrochloride salt typically precipitates out and is collected by filtration.

- Drying : The solid is dried under vacuum or in a hot-air oven at 80–85 °C.

This step enhances the compound’s stability, solubility, and ease of handling.

Detailed Research Findings and Optimization

Catalytic and Solvent Effects

From related patent literature on benzo[b]thienyl derivatives (structurally similar to 2-thienylphenyl compounds), it is evident that:

- Acidic catalysts such as hydrogen sulphates or strongly acidic cation exchangers can significantly improve reaction yields in amination steps.

- Use of weak organic acids (formic, acetic, propionic acid) in the reaction medium can facilitate product precipitation and purification.

- Solvent choice (THF, methanol, acetic acid mixtures) influences reaction rate and purity.

Reaction Yields and Purity

- Yields of related amine derivatives can reach up to 88% with high purity (HPLC purity >98%).

- Reaction times vary from several hours to days depending on catalyst and temperature.

- Purification often involves neutralization, filtration, washing with water and organic solvents (toluene), and drying.

Example Reaction Conditions (Adapted from Related Compounds)

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Hydroxylamine + methyl carbamate | Room temp, aqueous solution, NaOH addition | Hydroxyurea intermediate |

| Addition of 2-acetylbenzo[b]thiophene | THF, sodium tetrahydroborate, methanol, 10–40 °C | Formation of amine intermediate |

| Acidification | Acetic acid + HCl, 40–45 °C, 3 hours | Precipitation of product |

| Neutralization and washing | NaOH solution, water, toluene washes | Purification |

| Drying | Hot-air drier, 80–85 °C | Crystalline amine hydrochloride |

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Purity (HPLC) | Notes |

|---|---|---|---|---|

| Reductive amination | 2-thienylphenyl aldehyde, NH3, NaBH4, MeOH | 70–90 | >98% | Mild conditions, selective amine formation |

| Reduction of nitrile | Nitrile precursor, LiAlH4 or catalytic H2 | 60–80 | >95% | Requires anhydrous conditions |

| Acid salt formation | Free amine + HCl in EtOH or ether | >95 | High | Precipitation and easy isolation |

| Catalyzed hydroxyurea method | Hydroxyurea, acidic catalyst, organic acid | 80–88 | 98–99% | From related benzo[b]thienyl analogs |

化学反应分析

Types of Reactions: 1-(2-Thien-2-ylphenyl)methanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) or other suitable nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds, depending on the specific reagents and conditions used.

科学研究应用

Scientific Research Applications of 1-(2-Thien-2-ylphenyl)methanamine hydrochloride

This compound is a chemical compound with diverse applications in scientific research, particularly in chemistry, biology, and industry. The compound's chemical structure, which features a thienyl group attached to a phenyl ring, is critical to its biological activity.

Applications

- Chemistry this compound serves as a building block in organic synthesis and as a reagent in chemical research. It can undergo reactions such as oxidation, reduction, and nucleophilic substitution. Oxidizing agents like potassium permanganate or chromic acid can be used for oxidation reactions. Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed for reduction. Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide or other suitable nucleophiles. The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds, depending on the specific reagents and conditions used.

- Biology This compound is utilized in studying biological systems, especially in the investigation of sulfur-containing compounds.

- Industry this compound may be used to produce specialty chemicals and materials.

This compound is of interest in medicinal chemistry because of its potential biological activities. The mechanism by which this compound exerts its effects involves interaction with molecular targets and pathways, where the thiophene ring and amine group play crucial roles in its biological activity, potentially affecting various biochemical processes.

作用机制

The mechanism by which 1-(2-thien-2-ylphenyl)methanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The thiophene ring and amine group play crucial roles in its biological activity, potentially affecting various biochemical processes.

相似化合物的比较

Comparison with Similar Compounds

The structural and functional diversity of methanamine derivatives allows for targeted comparisons based on substituents, physicochemical properties, and biological relevance. Below is a detailed analysis:

Structural Features and Substituent Effects

| Compound Name | Key Substituents | Molecular Weight (g/mol) | Notable Features | Biological Implications | Evidence ID |

|---|---|---|---|---|---|

| 1-(2-Thien-2-ylphenyl)methanamine HCl | Thienylphenyl, -NH2·HCl | ~231.7 (estimated) | Sulfur-containing heterocycle; planar aromatic system | Potential CNS activity via π-π interactions | [10] |

| 1-(4-Bromophenyl)-N-(2-thienylmethyl)methanamine HCl | Bromophenyl, thienylmethyl | ~344.6 | Bromine (electron-withdrawing); increased molecular weight | Enhanced stability, halogen bonding | [10] |

| N-(3-Methoxybenzyl)-1-(5-nitrothiophen-2-yl)methanamine HCl | Nitrothiophene, methoxybenzyl | ~379.9 | Nitro group (electron-withdrawing); methoxy (electron-donating) | Improved receptor selectivity | [7] |

| (+)-1-[(1S,2S)-2-[5-Fluoro-2-(2-fluoroethoxy)phenyl]cyclopropyl]-N-(2-methoxybenzyl)methanamine HCl | Cyclopropyl, fluoroethoxy, methoxybenzyl | ~392.9 | Cyclopropyl strain; dual fluorine substituents | Conformational rigidity, metabolic stability | [2] |

| 1-[3-(2,3-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine HCl | Oxadiazole, dimethoxyphenyl | ~235.2 | Oxadiazole (hydrogen bond acceptor); methoxy groups | Enhanced bioavailability | [18] |

Physicochemical Properties

- Lipophilicity :

- Solubility :

Key Differentiators of 1-(2-Thien-2-ylphenyl)methanamine Hydrochloride

- Thiophene vs.

- Phenyl vs. Naphthyl : The phenyl group offers lower steric hindrance than naphthyl derivatives (e.g., 2-(7-Methoxynaphthalen-1-yl)ethanamine HCl), enabling better target access .

生物活性

1-(2-Thien-2-ylphenyl)methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C11H12ClN

- Molecular Weight : 211.67 g/mol

- IUPAC Name : this compound

The compound features a thienyl group attached to a phenyl ring, which is critical for its biological activity.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study examining its effects against various bacterial strains, it demonstrated notable inhibition against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that this compound could be a candidate for developing new antimicrobial therapies, particularly against resistant strains.

Anticancer Activity

In vitro studies have assessed the compound's anticancer properties using various cancer cell lines, including:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HeLa (cervical cancer) | 50 |

| A549 (lung cancer) | 45 |

| MCF-7 (breast cancer) | 60 |

The compound exhibited cytotoxic effects, with IC50 values indicating effective concentration levels for inhibiting cell growth. The mechanism appears to involve apoptosis induction and cell cycle arrest.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Receptor Interaction : It has been shown to interact with specific receptors that mediate cellular responses to stress and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels can lead to oxidative stress in cells, contributing to its anticancer effects.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several thienyl derivatives, including this compound. The study concluded that modifications to the thienyl ring significantly affected antimicrobial potency, suggesting structural optimization could enhance effectiveness .

Study on Anticancer Properties

Another investigation focused on the anticancer properties of this compound against breast cancer cells. The findings revealed that treatment with this compound led to significant apoptosis in MCF-7 cells, attributed to its ability to activate caspase pathways .

常见问题

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。